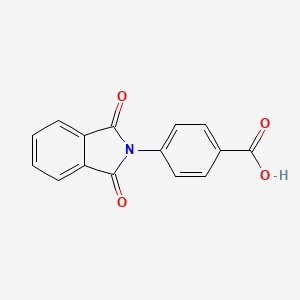

N-(4-Carboxyphenyl)phthalimide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-(4-Carboxyphenyl)phthalimide can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with 4-aminobenzoic acid under specific conditions . The reaction typically requires a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, usually around 150-180°C, to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: N-(4-Carboxyphenyl)phthalimide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the phthalimide moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(4-Carboxyphenyl)phthalimide has been investigated for its potential anticonvulsant properties. A study synthesized several derivatives of this compound and evaluated their effects on seizure activity in animal models. The results indicated that certain analogs exhibited significant anticonvulsant activity, outperforming traditional treatments like thalidomide in terms of safety and efficacy .

Case Study: Anticonvulsant Activity

- Objective: Evaluate the efficacy of this compound derivatives against seizures.

- Method: Mice were administered synthesized compounds before inducing seizures with pentylenetetrazole.

- Findings: Compound 5a showed enhanced seizure inhibition compared to thalidomide, suggesting promise for further development .

Polymer Chemistry

The compound serves as a precursor in the synthesis of various aromatic polymers. Its ability to form stable bonds with different monomers allows it to be utilized in creating materials with tailored properties for specific applications, such as coatings and adhesives.

Table: Polymerization Applications of this compound

| Application Area | Description |

|---|---|

| Coatings | Used to enhance durability and chemical resistance. |

| Adhesives | Functions as an effective bonding agent due to its reactive sites. |

| Composite Materials | Contributes to the mechanical strength of composites through cross-linking. |

Coordination Chemistry

This compound acts as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can exhibit unique electronic and optical properties, making them suitable for applications in sensors and catalysis .

Case Study: Interaction with Carbon Nanotubes

Research has shown that this compound can interact non-covalently with carbon nanotubes, leading to the formation of hybrid materials that possess enhanced stability and functionality. The computational studies confirmed that these hybrids could be utilized in drug delivery systems or as advanced materials in electronics .

Spectroscopic Analysis

The characterization of this compound has been performed using various spectroscopic techniques such as:

- Nuclear Magnetic Resonance (NMR) : Used to confirm the molecular structure.

- Infrared (IR) Spectroscopy : Identifies functional groups present.

- Mass Spectrometry (MS) : Provides molecular weight information.

These analyses are crucial for understanding the compound's reactivity and potential applications in different fields .

Mecanismo De Acción

The mechanism of action of N-(4-Carboxyphenyl)phthalimide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .

Comparación Con Compuestos Similares

1,8-Naphthalimide: Known for its use in organic light-emitting diodes (OLEDs) and as a fluorescent dye.

Phthalimide: A precursor in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness: N-(4-Carboxyphenyl)phthalimide stands out due to its unique combination of a phthalimide moiety and a carboxyphenyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Actividad Biológica

N-(4-Carboxyphenyl)phthalimide (CPP) is a compound of increasing interest in biochemical and pharmaceutical research due to its diverse biological activities and potential applications. This article provides a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

This compound has the molecular formula CHNO and a molecular weight of approximately 267.24 g/mol. The compound features a phthalimide structure with a carboxyphenyl substituent, which significantly influences its chemical reactivity and biological interactions .

Enzyme Interactions

This compound has been shown to interact with various enzymes, playing a role in enzyme inhibition and activation. It can form non-covalent interactions with biomolecules, which is crucial for its biochemical activity. These interactions may influence cellular processes such as signaling pathways and metabolism .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Cellular Effects

Studies have shown that this compound can affect cell function by interacting with cellular signaling pathways. Its influence on gene expression and cellular metabolism has been documented, indicating its potential as a therapeutic agent in various diseases .

Dosage-Dependent Effects

The biological activity of this compound varies with dosage. In animal models, low doses may exhibit minimal effects, while higher doses can lead to significant biological responses. This threshold effect is important for determining therapeutic windows in clinical applications .

Case Study: Anticancer Potential

In recent studies, this compound has been investigated for its anticancer properties. It was used in combination therapies targeting specific cancer cell lines, demonstrating enhanced efficacy when used alongside other chemotherapeutic agents. The compound's ability to inhibit tumor growth was linked to its interaction with cellular pathways involved in cell proliferation and apoptosis .

Case Study: Interaction with Carbon Nanotubes

A study explored the non-covalent interactions between this compound and carbon nanotubes (CNTs). These interactions were found to influence the properties of CNTs, suggesting potential applications in drug delivery systems where CNTs serve as carriers for therapeutic agents .

Summary of Biological Activities

Propiedades

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO4/c17-13-11-3-1-2-4-12(11)14(18)16(13)10-7-5-9(6-8-10)15(19)20/h1-8H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXCMGPWVGKNRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289176 | |

| Record name | N-(4-Carboxyphenyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5383-82-4 | |

| Record name | 5383-82-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Carboxyphenyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes N-(4-Carboxyphenyl)phthalimide particularly suitable for monitoring cationic photopolymerization of vinyl ethers?

A1: [] this compound exhibits superior stability in the chemically reactive environment of cationic photopolymerization of vinyl ethers compared to other tested phthalimide derivatives. This stability allows researchers to monitor the entire polymerization process, from initiation to completion, using fluorescence techniques. Other phthalimides tested, such as N-(4-methylphenyl)phthalimide, N-butylphthalimide, N-hydroxyphthalimide, and N-(1-naphthyl)phthalimide, lacked this crucial stability.

Q2: Beyond its use in photopolymerization, has this compound shown potential in other applications?

A2: [] Yes, research indicates that this compound can non-covalently interact with carbon nanotubes (CNTs). This interaction leads to stable hybrid structures with altered properties for both the molecule and the CNT. This discovery suggests potential applications in materials science and nanotechnology, particularly in developing novel hybrid materials with tailored properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.